

"1H-Indene, 1-methylene-" literature review and historical context

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Compound of Interest

Compound Name: 1H-Indene, 1-methylene-

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A Comprehensive Technical Review of 1H-Indene, 1-methylene-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth literature review and historical context for **1H-Indene, 1-methylene-**, a reactive exocyclic olefin also known as 1-methyleneindene or benzofulvene. As a member of the fulvene class of compounds, it is of significant interest in organic synthesis due to its versatile reactivity, particularly in cycloaddition reactions. This document consolidates available data on its synthesis, spectroscopic characterization, and known chemical properties. While specific biological data for 1-methyleneindene is limited, the known activities of the broader indene and fulvene classes of compounds are discussed to provide context for potential future research. Detailed experimental protocols for its synthesis via the Wittig reaction and its characterization are presented, alongside a discussion of its potential utility in the construction of complex polycyclic frameworks.

Introduction and Historical Context

1H-Indene, 1-methylene- (CAS No. 2471-84-3) is an unsaturated bicyclic hydrocarbon.^[1] Structurally, it is a derivative of indene with an exocyclic double bond at the 1-position.^[1] Its chemistry is closely related to that of fulvenes, a class of compounds characterized by a cross-

conjugated system of double bonds, which were first synthesized by Thiele in 1900.[2][3] The unique electronic structure of fulvenes, including 1-methyleneindene, imparts them with high reactivity, making them valuable intermediates in organic synthesis.[2] They are known to be thermally unstable and sensitive to oxygen and light.[3] The historical interest in these compounds stems from their utility in forming complex polycyclic and heterocyclic scaffolds through cycloaddition reactions.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1H-Indene, 1-methylene-** is presented below. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of **1H-Indene, 1-methylene-**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈	[1]
Molecular Weight	128.17 g/mol	[1]
CAS Number	2471-84-3	[1]
Appearance	No data available	
Boiling Point	No data available	
Melting Point	No data available	
Density	No data available	

Table 2: Spectroscopic Data for **1H-Indene, 1-methylene-**

Spectroscopic Technique	Key Data Points	Reference
^1H NMR	Data not explicitly found in searches, but would be crucial for structural confirmation.	
^{13}C NMR	Data available from various databases.	[1]
Mass Spectrometry (GC-MS)	m/z peaks at 128 (M+), 127.	[1]
Kovats Retention Index	Standard non-polar: 1166.9; Semi-standard non-polar: 1095, 1098; Standard polar: 1763.	[1]

Synthesis of 1H-Indene, 1-methylene-

The synthesis of 1-methyleneindene can be achieved through several methods, with the Wittig reaction being a prominent and reliable approach. This method involves the reaction of a phosphorus ylide with a ketone, in this case, 1-indanone.

Wittig Reaction from 1-Indanone

The Wittig reaction provides a direct route to 1-methyleneindene from the readily available starting material, 1-indanone. The reaction proceeds via the formation of a phosphorus ylide from a phosphonium salt, which then reacts with the ketone to form the desired alkene and triphenylphosphine oxide as a byproduct.[4][5][6][7]

Experimental Protocol: Synthesis of 1-Methyleneindene via Wittig Reaction

This protocol is adapted from a procedure for the synthesis of the closely related compound, 1-methyleneindane.[4]

Materials:

- Methyltriphenylphosphonium bromide
- Strong base (e.g., n-Butyllithium or Potassium tert-butoxide)

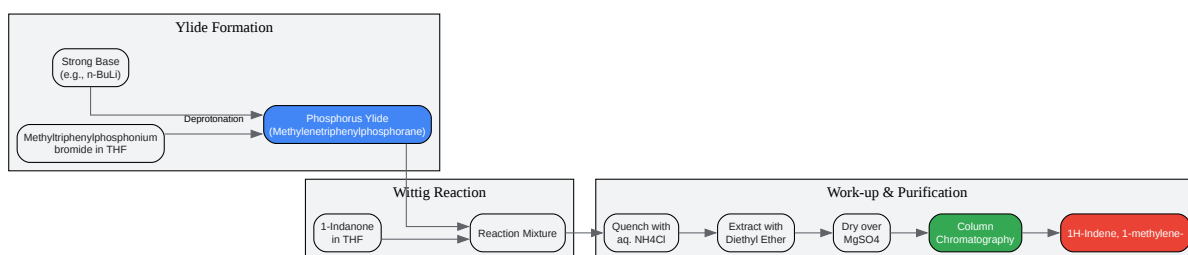
- Anhydrous Tetrahydrofuran (THF)
- 1-Indanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of a strong base (1.0 equivalent), such as n-butyllithium in hexanes or potassium tert-butoxide in THF, to the suspension with vigorous stirring.
- Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is typically indicated by a distinct color change to deep yellow or orange.^[4]
- Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain 1-methyleneindene and triphenylphosphine oxide.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 1-methyleneindene.[4]

Diagram of the Wittig Reaction Workflow:



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*Workflow for the synthesis of **1H-Indene, 1-methylene-** via Wittig reaction.*

Chemical Reactivity and Potential Applications

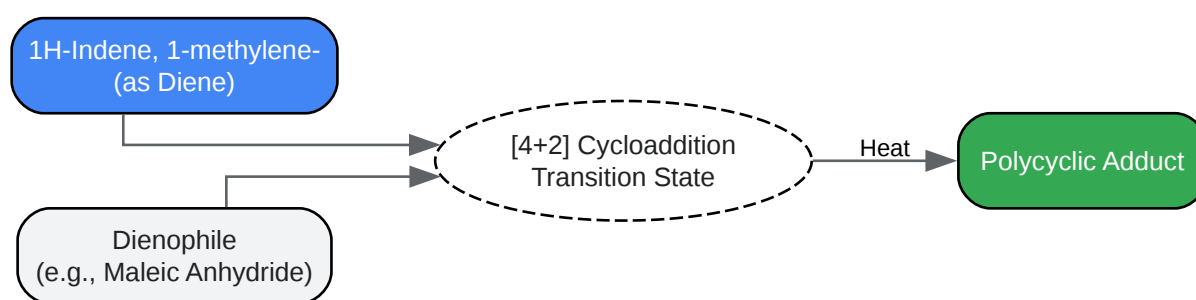
As a fulvene derivative, 1-methyleneindene is expected to be a reactive diene in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dienophile in reactions with other dienes. [2][3] This reactivity makes it a valuable building block for the synthesis of complex polycyclic molecules.

Cycloaddition Reactions

Fulvenes can act as either a 4π or a 2π component in cycloaddition reactions.[3] In the case of 1-methyleneindene, the exocyclic double bond can act as the 2π component (dienophile), while the diene system within the five-membered ring can act as the 4π component. The specific role it plays depends on the electronic nature of the reaction partner.

While specific experimental protocols for Diels-Alder reactions of 1-methyleneindene were not found in the literature reviewed, a general reaction scheme can be proposed based on the known reactivity of fulvenes.

Diagram of a General Diels-Alder Reaction:



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*Generalized Diels-Alder reaction of **1H-Indene, 1-methylene-**.*

Biological Activity

Specific studies on the biological activity of **1H-Indene, 1-methylene-** are not readily available in the current literature. However, the broader classes of indene and fulvene derivatives have been investigated for various pharmacological activities.

- Indene Derivatives: Various substituted indene compounds have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[8]
- Fulvene Derivatives: Some acylfulvenes, which are derivatives of the natural product illudin S, have shown cytotoxic activity against cancer cells.[9] Their mechanism of action is believed to involve bioreductive activation to electrophilic intermediates that can alkylate biological macromolecules like DNA.[9] Additionally, some fulvene-containing hydrogels have demonstrated low cytotoxicity against mouse fibroblast cells, suggesting potential for biomedical applications.[2]

Given the reactivity of the exocyclic double bond in 1-methyleneindene, it is plausible that it could interact with biological nucleophiles, potentially leading to cytotoxic or other biological effects. However, dedicated studies are required to ascertain any specific antimicrobial, cytotoxic, or other pharmacological activities.

Signaling Pathways

There is currently no information available in the scientific literature regarding the modulation of any specific signaling pathways by **1H-Indene, 1-methylene-**. Future research in this area would be necessary to explore its potential interactions with cellular signaling cascades.

Conclusion

1H-Indene, 1-methylene- is a reactive and synthetically useful molecule belonging to the benzofulvene class. Its synthesis is readily achievable through established methods such as the Wittig reaction, and its structure can be confirmed using standard spectroscopic techniques. The primary utility of 1-methyleneindene lies in its potential as a building block in cycloaddition reactions for the construction of complex polycyclic systems. While there is a lack of specific data on its biological activities and interactions with signaling pathways, the known pharmacology of related indene and fulvene derivatives suggests that this could be a fruitful area for future investigation. This technical guide provides a solid foundation of the current knowledge on **1H-Indene, 1-methylene-**, intended to facilitate further research and application of this versatile compound.

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